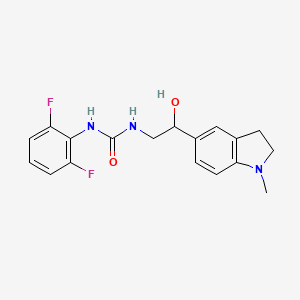

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-23-8-7-11-9-12(5-6-15(11)23)16(24)10-21-18(25)22-17-13(19)3-2-4-14(17)20/h2-6,9,16,24H,7-8,10H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPDIPAMDHHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C=CC=C3F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves the following steps:

Formation of the Urea Core: This can be achieved by reacting an appropriate isocyanate with an amine. For instance, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea core.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl group.

Attachment of the Indolinyl Group: The indolinyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,6-Difluorophenyl)-3-(2-hydroxyethyl)urea

- 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea

- 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-3-yl)ethyl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to the specific positioning of the indolinyl group, which may confer distinct biological activity and selectivity compared to other similar compounds.

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be classified as a urea derivative with the following structural formula:

Key Features:

- Functional Groups: Urea, hydroxyl, and difluorophenyl moieties.

- Molecular Weight: Approximately 335.33 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA repair and cell proliferation.

- Anti-cancer Potential: Preliminary studies indicate that it may exhibit anti-cancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.

- Antiviral Activity: There is emerging evidence suggesting that this compound may possess antiviral properties, particularly against certain viral infections.

In vitro Studies

- Cell Line Testing: In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound inhibits cell growth with IC50 values in the low micromolar range. The mechanism appears to involve the induction of cell cycle arrest and apoptosis .

- Enzyme Inhibition: Studies have identified the compound as a potent inhibitor of flap endonuclease 1 (FEN1), an enzyme critical for DNA replication and repair. It exhibited over 1000-fold specificity against related endonucleases, enhancing the efficacy of chemotherapeutic agents like temozolomide .

Case Studies

- Case Study 1: A study involving the treatment of bladder cancer cells with this compound showed a significant increase in sensitivity to DNA-damaging agents, suggesting its potential use as an adjuvant therapy in chemotherapy .

- Case Study 2: In a model of viral infection, this compound demonstrated a dose-dependent reduction in viral load, indicating its potential as an antiviral therapeutic agent .

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cell Proliferation Inhibition | HeLa | 5.0 | Apoptosis Induction |

| FEN1 Inhibition | Recombinant FEN1 | 0.01 | Enzyme Inhibition |

| Antiviral Activity | Viral Infection Model | 10 | Viral Load Reduction |

Q & A

Q. What are the common synthetic routes for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, and how can experimental design optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 2,6-difluorophenyl isocyanate with a pre-functionalized indoline derivative. To optimize yield, employ Design of Experiments (DoE) principles:

- Variables: Reaction temperature, solvent polarity, catalyst concentration, and stoichiometric ratios.

- Statistical Tools: Use fractional factorial designs to screen critical parameters, followed by response surface methodology (RSM) for fine-tuning .

- Example Workflow:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temp (°C) | 60–120 | 90 |

| Solvent | DMF, THF | DMF |

| Catalyst | 1–5 mol% | 3 mol% |

| Reference analogous urea syntheses in and for reaction design insights. |

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer: Combine complementary techniques:

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns in urea moieties) .

- NMR Spectroscopy: Assign signals using , , and -NMR to confirm substitution patterns on aromatic rings and indoline groups.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula. Common Pitfalls: Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., kinase inhibitors or GPCR modulators):

- Enzyme Inhibition: Fluorescence-based kinase assays (IC determination).

- Cell Viability: MTT assays in cancer cell lines (e.g., HepG2, MCF-7).

- Binding Studies: Surface plasmon resonance (SPR) for affinity measurements. Use PubChem data ( ) to identify structurally related bioactive ureas for assay selection.

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of this urea derivative?

Methodological Answer:

- Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solubility/Stability: Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model aggregation behavior.

- Transition States: IRC (Intrinsic Reaction Coordinate) analysis identifies intermediates in hydrolysis or degradation pathways. Tools like Gaussian or ORCA are recommended, with validation against experimental kinetics data .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers in solution vs. solid-state):

Q. What strategies address low bioavailability in preclinical studies of this compound?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the hydroxyl or urea moiety.

- Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., fluorophenyl groups) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across cell lines or assays?

Methodological Answer:

- Source Analysis: Check assay conditions (e.g., serum concentration, incubation time).

- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets.

- Redundancy Testing: Validate findings with orthogonal assays (e.g., Western blot vs. ELISA). Reference ’s approach to resolving zoospore regulation contradictions via multi-method validation.

Methodological Tables

Table 1: Comparison of Structural Characterization Techniques

Table 2: DoE Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 60 | 120 | 90 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Solvent | THF | DMF | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.